molecular formula C6H4BrCl2N B2368655 3-Bromo-2,4-dichloroaniline CAS No. 80026-10-4

3-Bromo-2,4-dichloroaniline

Cat. No.: B2368655
CAS No.: 80026-10-4
M. Wt: 240.91
InChI Key: SRWKAIAXCATBPL-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dichloroaniline: is an organic compound with the molecular formula C6H4BrCl2N . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and chlorine atoms at the 3rd, 2nd, and 4th positions, respectively. This compound is a pale-yellow to yellow-brown solid and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-dichloroaniline typically involves the bromination of 2,4-dichloroaniline. The process can be summarized as follows:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The reaction conditions are optimized to maintain mild conditions and high efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4-dichloroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in ethanol can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride are commonly used.

Major Products:

Scientific Research Applications

3-Bromo-2,4-dichloroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals and drug development.

    Industry: Used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dichloroaniline involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2,4-dichloroaniline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and make it suitable for specific applications in chemical synthesis and industrial processes .

Biological Activity

3-Bromo-2,4-dichloroaniline (CAS Number: 80026-10-4) is an organic compound with significant biological activity, primarily studied for its potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C6H4BrCl2NC_6H_4BrCl_2N. Its structure includes two chlorine atoms and one bromine atom attached to an aniline backbone, which enhances its reactivity and biological interactions. The compound appears as a pale-yellow solid and is soluble in various organic solvents, making it suitable for multiple applications in chemical synthesis and biological studies.

The biological activity of this compound is attributed to its ability to interact with various biomolecules, particularly enzymes. The halogen substituents (bromine and chlorine) increase the compound's electrophilicity, allowing it to engage in electrophilic substitution reactions. This reactivity can lead to enzyme inhibition, particularly affecting cytochrome P450 enzymes, which are crucial in drug metabolism pathways.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in metabolic processes. For instance, studies have shown that it can inhibit cytochrome P450 enzymes, potentially influencing drug metabolism and pharmacokinetics. This inhibition could lead to altered gastrointestinal absorption and blood-brain barrier permeability.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In comparative studies, it demonstrated effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as an antimicrobial agent .

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli15.62
Staphylococcus aureus31.25
Pseudomonas aeruginosa62.50

Study on Enzyme Interaction

In a study examining the interaction of this compound with cytochrome P450 enzymes, researchers found that the compound significantly inhibited enzyme activity at concentrations as low as 10 µM. This suggests potential implications for drug interactions and metabolic pathways in vivo.

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited bactericidal effects with MIC values that suggest it could serve as a viable alternative or complement to traditional antibiotics .

Applications in Research and Industry

This compound serves multiple roles across various fields:

  • Pharmaceuticals : Investigated for potential use in drug formulations due to its biological activity.
  • Agrochemicals : Used as an intermediate in the synthesis of pesticides and herbicides.
  • Dyes and Pigments : Acts as a precursor in the production of various dyes owing to its unique chemical structure.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameCAS NumberUnique Features
2,4-Dichloroaniline554-00-7Lacks bromine; contains two chlorine atoms
3-Bromo-2-chloroaniline118804-39-0Contains only one chlorine atom
4-Bromo-2,5-dichloroaniline1940-27-8Different substitution pattern affecting reactivity

The presence of both bromine and chlorine atoms in this compound enhances its reactivity compared to these similar compounds, making it particularly valuable for specific chemical applications.

Properties

IUPAC Name

3-bromo-2,4-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWKAIAXCATBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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